molecular formula C22H21N3O3S B11615242 (5Z)-2-(4-butoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11615242
M. Wt: 407.5 g/mol
InChI Key: YWAYWRPSRUBZLQ-RGEXLXHISA-N
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Description

The compound (5Z)-2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a heterocyclic compound that features a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the condensation of 4-butoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a triazolo-thiazole precursor. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

(5Z)-2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other similar compounds, such as:

    2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3,4-OXADIAZOLE: Similar structure but with an oxadiazole ring instead of a triazolo-thiazole ring.

    2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3,4-THIADIAZOLE: Similar structure but with a thiadiazole ring instead of a triazolo-thiazole ring.

The uniqueness of (5Z)-2-(4-BUTOXYPHENYL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific triazolo-thiazole core, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O3S/c1-3-4-13-28-18-11-7-16(8-12-18)20-23-22-25(24-20)21(26)19(29-22)14-15-5-9-17(27-2)10-6-15/h5-12,14H,3-4,13H2,1-2H3/b19-14-

InChI Key

YWAYWRPSRUBZLQ-RGEXLXHISA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2

Origin of Product

United States

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